molecular formula C18H22N2O4 B11615142 N-(furan-2-ylmethyl)-N'-[4-(pentyloxy)phenyl]ethanediamide

N-(furan-2-ylmethyl)-N'-[4-(pentyloxy)phenyl]ethanediamide

Cat. No.: B11615142
M. Wt: 330.4 g/mol
InChI Key: ZEKVSJGIEBABTM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N’-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE typically involves the reaction of furan-2-carboxaldehyde with 4-(pentyloxy)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of N-[(FURAN-2-YL)METHYL]-N’-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. The final product is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-N’-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-N’-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-N’-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The furan ring and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)aniline
  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • N,N’-bis(furan-2-ylmethyl)oxalamide

Uniqueness

N-[(FURAN-2-YL)METHYL]-N’-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE is unique due to the presence of both a furan ring and a pentyl group, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N'-(4-pentoxyphenyl)oxamide

InChI

InChI=1S/C18H22N2O4/c1-2-3-4-11-23-15-9-7-14(8-10-15)20-18(22)17(21)19-13-16-6-5-12-24-16/h5-10,12H,2-4,11,13H2,1H3,(H,19,21)(H,20,22)

InChI Key

ZEKVSJGIEBABTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2

Origin of Product

United States

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